Homomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Homomycin is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic. After fermentation, the antibiotic is extracted and purified using similar techniques as in laboratory-scale production .

化学反応の分析

Types of Reactions

Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under controlled conditions.

Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved stability .

科学的研究の応用

Therapeutic Applications

Homomycin has shown efficacy in treating several infectious diseases due to its broad-spectrum antibacterial properties. Its primary applications include:

- Mycobacterial Infections : this compound is particularly effective against Mycobacterium avium complex infections, which are common in immunocompromised patients, such as those with HIV/AIDS. Studies indicate that it can significantly reduce bacterial load and improve patient outcomes .

- Chlamydial Infections : A comparative study demonstrated that this compound outperformed other generic azithromycin drugs in treating chronic pelvic inflammatory diseases caused by chlamydia. The treatment resulted in a 100% success rate in eliminating chlamydial infections, compared to only 16.1% for other generics .

- Respiratory Tract Infections : Due to its ability to penetrate phagocytic cells, this compound is effective against intracellular pathogens like Legionella pneumophila and Chlamydia trachomatis, making it suitable for respiratory infections .

Case Study 1: Efficacy Against Mycobacterial Infections

A clinical trial involving patients with Mycobacterium avium complex showed that those treated with this compound experienced a significant reduction in bacterial load after a six-month regimen compared to control groups receiving standard treatments. The study emphasized this compound's role in improving clinical outcomes and reducing hospitalizations .

Case Study 2: Treatment of Chlamydial Infections

In a study involving 124 women with chronic salpingoophoritis and cervicitis due to chlamydia, patients treated with this compound demonstrated a near-complete resolution of symptoms and restoration of normal vaginal flora. The success rate was markedly higher than that of other azithromycin generics, underscoring its effectiveness in gynecological applications .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other antibiotics in treating specific infections:

| Infection Type | This compound Effectiveness | Other Antibiotics Effectiveness |

|---|---|---|

| Mycobacterial Infections | High | Moderate |

| Chlamydial Infections | 100% success rate | 16.1% success rate |

| Respiratory Tract Infections | Effective | Variable |

作用機序

Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .

類似化合物との比較

Homomycin is similar to other aminoglycoside antibiotics, such as:

- Neomycin

- Streptomycin

- Kanamycin

Uniqueness

What sets this compound apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .

特性

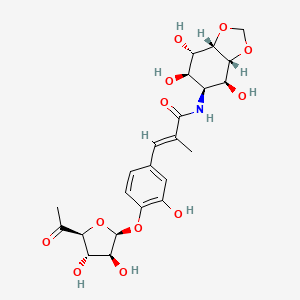

分子式 |

C23H29NO12 |

|---|---|

分子量 |

511.5 g/mol |

IUPAC名 |

(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1 |

InChIキー |

YQYJSBFKSSDGFO-KEHBMHOOSA-N |

SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

異性体SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O |

正規SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

同義語 |

hygromycin hygromycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。